molecular formula C14H12O2 B6363724 3-(4-Acetylphenyl)phenol CAS No. 756484-19-2

3-(4-Acetylphenyl)phenol

Cat. No.: B6363724
CAS No.: 756484-19-2
M. Wt: 212.24 g/mol
InChI Key: OFFKXUKHSXKGNN-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)phenol is an organic compound that consists of a phenol group substituted with a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Acetylphenyl)phenol can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This reaction is typically carried out in the presence of a base and a palladium catalyst under mild conditions .

Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and hydrobromic acid as reagents. This method is known for its mild and green reaction conditions, making it an environmentally friendly approach .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by allowing for better control over reaction conditions and minimizing the formation of by-products.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetylphenyl)phenol is unique due to the presence of the acetyl group, which can influence its reactivity and potential applications. The acetyl group can enhance the compound’s electrophilic properties, making it more reactive in certain chemical reactions compared to other phenolic compounds.

Properties

IUPAC Name

1-[4-(3-hydroxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(15)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFKXUKHSXKGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680709
Record name 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756484-19-2
Record name 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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